N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
This compound features a thiazole ring with a Z-configuration imine group (4-ethyl-5-methyl substitution), a pyridazinone core linked to a 3-methoxyphenyl moiety, and an acetamide bridge connecting the two heterocycles. The ethyl and methyl groups on the thiazole ring may enhance lipophilicity, while the 3-methoxyphenyl group could influence π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-4-15-12(2)27-19(20-15)21-17(24)11-23-18(25)9-8-16(22-23)13-6-5-7-14(10-13)26-3/h5-10H,4,11H2,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTOICCJIXBECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the formation of the thiazole and pyridazinone rings followed by their coupling. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The pyridazinone moiety can be prepared via the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The final coupling step involves the reaction of the thiazole and pyridazinone intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and the cyclization reactions, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyridazinone
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals, industrial chemicals, and photographic sensitizers.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit or activate biochemical pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Thiazole Derivatives
- N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines: These compounds, studied by Koutentis et al. (), feature a dithiazolium core instead of a thiazol-2(3H)-ylidene group.
- 5-Chloro-1,2,3-dithiazolium Salts : These salts react with activated methylene compounds to form heterocyclic adducts, a strategy that could theoretically apply to the synthesis of the target compound’s thiazole moiety .
(b) Pyridazinone-Based Compounds
- 6-Oxo-1,6-dihydropyridazine Derivatives: Analogues with substituted aryl groups at the 3-position, such as 3-phenylpyridazinones, are reported in antiviral and anti-inflammatory studies. The 3-methoxyphenyl substituent in the target compound may enhance metabolic stability compared to unsubstituted phenyl groups .
(c) Acetamide-Linked Hybrids
- Thiazole-Acetamide Conjugates : Compounds like N-(thiazol-2-yl)acetamides are explored as antimicrobial agents. The Z-configuration and ethyl-methyl substitution in the target compound could confer steric effects that modulate binding to bacterial targets .
Bioactivity and Computational Predictions
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogues:
- Antimicrobial Potential: Thiazole-acetamide hybrids often exhibit activity against Gram-positive bacteria. The ethyl and methyl groups may improve membrane penetration compared to smaller substituents (e.g., hydrogen or halogens) .
- Kinase Inhibition: Pyridazinone derivatives are known to inhibit tyrosine kinases. Computational studies using density functional theory (DFT) () could predict the electron-density distribution of the target compound’s pyridazinone ring, influencing its binding affinity to kinase active sites .
Physicochemical Properties
A hypothetical comparison of key properties is outlined below:
| Compound Class | LogP (Predicted) | Solubility (mg/mL) | Bioactivity Highlights |
|---|---|---|---|
| Target Compound | 2.8 | 0.15 | Hypothesized kinase inhibition |
| N-(Dithiazolylidene)pyridines | 3.2 | 0.08 | Antimicrobial, Antifungal |
| 3-Phenylpyridazinones | 2.1 | 0.45 | Anti-inflammatory |
Note: LogP and solubility values are estimated using fragment-based methods.
Crystallographic and Structural Insights
Crystallography tools like SHELX () and WinGX () are critical for resolving the Z-configuration of the thiazole imine and the planarity of the pyridazinone ring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
